![molecular formula C17H15F3N2O2 B2405932 2-(Cyclopropylmethoxy)-N-[2-(Trifluormethyl)phenyl]pyridin-4-carboxamid CAS No. 2034493-50-8](/img/structure/B2405932.png)
2-(Cyclopropylmethoxy)-N-[2-(Trifluormethyl)phenyl]pyridin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)isonicotinamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry where three fluorine atoms are attached to a carbon atom . It also contains a phenyl group (a ring of 6 carbon atoms, often denoted -Ph), an isonicotinamide group (a pyridine ring with a carboxamide group), and a cyclopropylmethoxy group (a three-carbon ring attached to a methoxy group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The trifluoromethyl group could be introduced using methods such as the ones described by Dr. Masamitsu Tsukamoto and Mr. Tadashi Nakamura . They explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule . The phenyl and isonicotinamide groups are aromatic and would contribute to the compound’s stability and possibly its reactivity.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is quite stable but can be reactive under certain conditions . The isonicotinamide group could potentially undergo reactions at the nitrogen atom or the carbonyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
TFMP-Derivate sind in der Agrochemie weit verbreitet . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Agrochemikalienmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Gruppe enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Im Veterinärbereich haben zwei Produkte, die die TFMP-Gruppe enthalten, die Marktzulassung erhalten .
Synthese von Pflanzenschutzmitteln
Unter den TFMP-Derivaten ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemische Zwischenstufe für die Synthese mehrerer Pflanzenschutzmittel verwendet wird, stark nachgefragt .
Anwendungen in der Materialwissenschaft
Die Trifluormethylgruppe spielt in der Materialwissenschaft eine immer wichtigere Rolle . Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridinrests machen TFMP-Derivate in diesem Bereich wertvoll .
Radikalische Trifluormethylierung
Die Trifluormethylgruppe ist wichtig im Prozess der radikalischen Trifluormethylierung . Dieser Prozess beinhaltet die Trifluormethylierung von kohlenstoffzentrierten Radikalzwischenprodukten .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)12-7-8-21-15(9-12)24-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZBEULOGFQDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

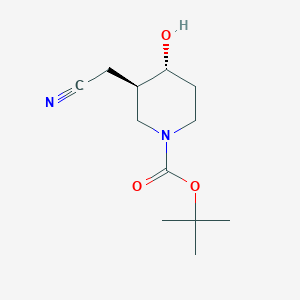
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
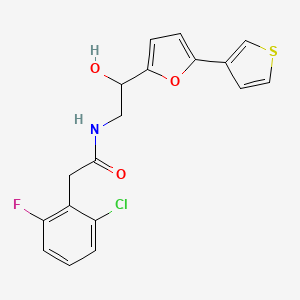
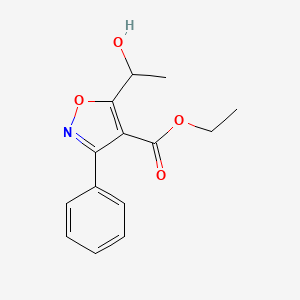
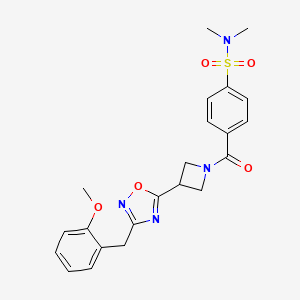
![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)
![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)


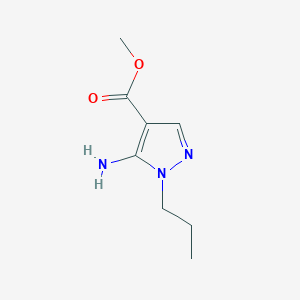
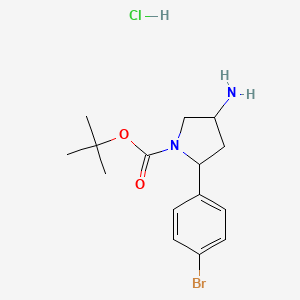
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
